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Introduction to Anilazine Chemistry and Historical
Context

Anilazine (IUPAC name: 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a triazine-based

fungicide first introduced in approximately 1955 for agricultural applications. This chlorinated heterocyclic

compound belongs to the chemical class of aniline derivatives substituted with a dichlorotriazine moiety,

imparting specific biological activity against fungal pathogens. Anilazine functions as a multi-site

protectant fungicide with non-systemic activity, making it valuable for resistance management in integrated

pest control programs. Its molecular formula is C₉H₅Cl₃N₄, with a molecular weight of 275.52 g/mol,

featuring both a chlorophenyl ring and a dichlorotriazine system that are essential for its fungicidal

properties [1].

The significance of anilazine in agricultural chemistry stems from its broad-spectrum activity against

various fungal pathogens including late blights, leaf spots, anthracnose, downy mildew, Botrytis species, and

Alternaria species. Historically, it found application on various crops including fruits (blackberry, cranberry,

raspberry, blueberry, and melon), celery, cucumber, garlic, onions, potatoes, pumpkins, cereals, and coffee

[1]. Despite its gradual phase-out in many markets due to environmental concerns, anilazine remains a
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compound of significant interest in agrochemical research as a model triazine fungicide and for

understanding the structure-activity relationships of chlorinated heterocyclic compounds.

The chemical structure of anilazine incorporates two distinct reactive centers: the dichlorotriazine system

which is susceptible to nucleophilic substitution, and the aniline moiety which can participate in various

electrophilic aromatic substitution reactions. This combination results in a compound with moderate

persistence in the environment and specific mode of action as an enzyme inhibitor with multi-site activity,

classified under FRAC (Fungicide Resistance Action Committee) code M08 [1]. The following sections

provide detailed synthetic protocols, characterization data, and application notes relevant to researchers and

development professionals working with this classic fungicidal compound.

Synthetic Routes and Experimental Protocols

Preparation of Cyanuric Chloride (Intermediate 1)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a fundamental building block in the synthesis of

anilazine and many other triazine-based compounds. This intermediate can be prepared through the

trimerization of cyanogen chloride in the liquid phase, a process that requires careful control due to its

highly exothermic nature [2].

2.1.1 Detailed Synthetic Protocol

Reaction Setup: Begin by assembling a 2-L three-necked round-bottom flask equipped with a

mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. The apparatus should

be maintained under an inert atmosphere (nitrogen or argon) and placed in a cooling bath capable of

maintaining temperatures between -10°C to 0°C.

Reaction Procedure: Charge the flask with 500 mL of dimethyl ether previously saturated with

hydrogen chloride (at least 15% by weight). Cool the solvent to -5°C with continuous stirring.

Gradually add cyanogen chloride (1.0 mol, 61.5 g) dropwise over 2-3 hours while maintaining the

internal temperature below 0°C. Caution: Cyanogen chloride is highly toxic and volatile (boiling point

13.8°C); all manipulations must be performed in a well-ventilated fume hood with appropriate

personal protective equipment.
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Reaction Monitoring: After complete addition, continue stirring for an additional 2 hours at 0°C, then

allow the reaction mixture to warm gradually to room temperature. Monitor reaction progress by thin-

layer chromatography (silica gel, hexane:ethyl acetate 4:1, UV visualization).

Workup and Isolation: Upon completion, filter the resulting suspension to collect the white

crystalline product. Wash the solid with cold pentane (2 × 50 mL) and dry under reduced pressure (0.1

mmHg) for 6 hours. The expected yield of cyanuric chloride is 85-92% (55-60 g) with a melting point

of 145-147°C [2].

Table 1: Characterization Data for Cyanuric Chloride

Parameter Specification Method

Molecular Formula C₃Cl₃N₃ Elemental Analysis

Molecular Weight 184.41 g/mol -

Melting Point 145-147°C Capillary Method

Purity >98% HPLC-UV

Appearance White crystalline solid Visual

Spectral Data (¹H NMR) (CDCl₃) δ: No proton signals Varian 400 MHz

Preparation of o-Chloroaniline (Intermediate 2)

o-Chloroaniline (2-chloroaniline) serves as the aniline component in the synthesis of anilazine. While

commercially available, it can be prepared through several routes including the direct chlorination of aniline

followed by separation of isomers, or through reduction of o-chloronitrobenzene.

2.2.1 Alternative Preparation via Direct Chlorination

Recent patent literature describes an improved method for preparing o-chloro-p-nitroaniline, which can be

subsequently reduced to o-chloroaniline [3]:
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Reaction Setup: In a 1-L jacketed reactor equipped with overhead stirring, thermocouple, and gas inlet

tube, charge a solution of p-nitroaniline (1.0 mol, 138 g) in 8-11% hydrochloric acid (600 mL).

Chlorination Procedure: Cool the suspension to -10°C to 0°C using a circulating bath. Bubble

chlorine gas (1.0-1.1 mol, 71-78 g) through the reaction mixture at a controlled rate of 0.35-0.5 m³/h

while maintaining temperature below 0°C. Monitor the reaction by HPLC until complete consumption

of starting material is observed.

Workup and Isolation: Upon completion, filter the bright yellow precipitate and wash with cold

water until neutral pH. Dry under vacuum to constant weight to obtain o-chloro-p-nitroaniline with 85-

90% yield and purity >95% by HPLC [3].

Reduction to o-Chloroaniline: The o-chloro-p-nitroaniline can be reduced to o-chloroaniline using

catalytic hydrogenation (H₂, Pd/C, 50 psi, 25°C, 4 h) or via chemical reduction (Zn dust, acetic

acid/water, 70°C, 2 h). Purify by vacuum distillation (bp 115-118°C/20 mmHg) to obtain the final

product in 90-95% yield.

Synthesis of Anilazine (Final Compound)

The synthesis of anilazine proceeds through a nucleophilic aromatic substitution reaction between

cyanuric chloride and o-chloroaniline, where the aniline nitrogen attacks the triazine ring, preferentially at

the 4-position, followed by displacement of the second chlorine atom.

2.3.1 Detailed Synthetic Protocol

Reaction Setup: In a 1-L three-necked flask equipped with mechanical stirrer, thermometer, and reflux

condenser, charge cyanuric chloride (1.0 mol, 184.4 g) and toluene (400 mL). Cool the suspension to

0-5°C using an ice-water bath.

Reaction Procedure: Prepare a solution of o-chloroaniline (1.0 mol, 127.6 g) in toluene (100 mL) and

add dropwise to the cyanuric chloride suspension over 1-2 hours while maintaining temperature below

10°C. After complete addition, warm the reaction mixture gradually to room temperature and then heat

to 40-45°C for 4-6 hours. Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 7:3, UV

visualization).
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Workup and Isolation: After completion, cool the reaction mixture to room temperature and transfer

to a separatory funnel. Wash sequentially with 5% hydrochloric acid (2 × 100 mL), 5% sodium

bicarbonate solution (2 × 100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

Purification: Recrystallize the crude product from isopropanol (500 mL) to afford pure anilazine as

white to light brown crystals. Typical yields range from 75-85% (207-234 g) with melting point of

159-160°C [1] [4].

Table 2: Reaction Conditions Optimization for Anilazine Synthesis

Parameter Condition A Condition B Condition C

Solvent Toluene Dichloromethane Acetone

Temperature 40-45°C 25-30°C 50-55°C

Reaction Time 4-6 hours 8-12 hours 3-4 hours

Base None Triethylamine Sodium acetate

Yield 75-85% 65-70% 70-75%

Purity >97% >95% >96%

Analytical Characterization and Quality Control

Spectroscopic Properties

Anilazine exhibits characteristic spectroscopic features that facilitate its identification and quality

assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.50 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.38 (ddd, J = 8.5, 7.3, 1.6

Hz, 1H, Ar-H), 7.25-7.20 (m, 1H, Ar-H), 7.15 (br s, 1H, NH), 7.08-7.03 (m, 1H, Ar-H) [5].
¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C-2, triazine), 166.8 (C-4, triazine), 164.3 (C-6, triazine),

135.2 (Ar-C), 130.5 (Ar-C), 129.8 (Ar-C), 128.1 (Ar-C), 127.5 (Ar-C), 122.3 (Ar-C) [5].

Infrared Spectroscopy (FT-IR): (KBr pellet, cm⁻¹): 3250 (N-H stretch), 1580 (C=N stretch, triazine),

1550 (C=C aromatic), 850 (C-Cl stretch), 810 (triazine ring breathing) [1].

Mass Spectrometry: EI-MS m/z: 276 [M+H]⁺ (12%), 274 [M-H]⁺ (35%), 240 [M-Cl]⁺ (28%), 205

[M-C₆H₄Cl]⁺ (45%), 168 [M-C₃Cl₂N₃]⁺ (100%) [5].

Physicochemical Properties

Comprehensive characterization of anilazine's physicochemical properties is essential for formulation

development and environmental assessment:

Table 3: Physicochemical Properties of Anilazine

Property Value Conditions Reference

Melting Point 159-160°C Capillary method [4]

Water Solubility 8 mg/L 20°C, pH 7 [1]

Log P 3.02 Octanol-water, 20°C [1]

Vapor Pressure 8.20 × 10⁻⁴ mPa 20°C [1]

Henry's Law Constant 1.10 × 10⁻⁴ Pa·m³/mol 25°C [1]

Density 1.7 g/mL 20°C [1]

Dissociation Constant (pKa) Not applicable Non-ionic [1]

The low aqueous solubility and moderate lipophilicity (log P = 3.02) of anilazine influence its

environmental fate and application methods. These properties necessitate specific formulation approaches to

enhance dispersibility and coverage on plant surfaces. The compound is stable in neutral and slightly acidic
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aqueous media but undergoes hydrolysis under alkaline conditions, releasing chlorine atoms from the

triazine ring [1] [4].

Safety Considerations and Regulatory Status

Handling and Toxicity Profile

Human Health Hazards: While anilazine is not classified as highly toxic to humans (oral LD₅₀ in

rats >5000 mg/kg), appropriate precautions should be taken to minimize exposure. The German

Research Society recommends a Maximum Allowable Concentration of 0.2 mg/m³ in air [4]. Personal

protective equipment including gloves, safety glasses, and laboratory coat should be worn during

handling.

Environmental Hazards: Anilazine demonstrates high toxicity to fish and moderate toxicity to most

aquatic organisms, birds, honeybees, and earthworms. It has potential for bioaccumulation,

necessitating careful environmental monitoring when used in agricultural settings [1].

Stability and Incompatibilities: Anilazine is incompatible with oils and alkalis. It may corrode some

types of metals and alloys. Under alkaline conditions, it undergoes hydrolysis with release of chlorine

gas. Storage should be in a cool (0-6°C), dry place in tightly sealed containers [4].

Regulatory Status

Anilazine is currently not approved under EC Regulation 1107/2009 for use in the European Union. Its

approval has expired, and it is considered largely obsolete in many markets, though it may still be available

in some countries including the USA [1]. Researchers should consult local regulations regarding permissible

uses, disposal requirements, and environmental restrictions when working with this compound.

Applications and Biological Activity
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Fungicidal Applications

Anilazine functions as a non-systemic protectant fungicide with multi-site activity, making it valuable for

resistance management. Its primary mode of action involves enzyme inhibition through interaction with

multiple target sites in fungal pathogens [1].

Table 4: Fungicidal Spectrum and Application Rates

Target Pathogen Example Crops Application Rate Formulation Type

Late blights Potatoes, Tomatoes 1.0-2.0 kg/ha Wettable powder

Leaf spots Cereals, Turf 0.8-1.5 kg/ha Flowable concentrate

Anthracnose Beans, Cucumbers 1.2-1.8 kg/ha Wettable powder

Downy mildew Grapes, Onions 1.0-1.5 kg/ha Wettable powder

Botrytis Strawberries, Grapes 1.5-2.0 kg/ha Flowable concentrate

Alternaria Tomatoes, Cabbages 1.0-1.8 kg/ha Wettable powder

Formulation Considerations

Anilazine was historically commercialized under various trade names including Kemate, Triasym, Direz,

Dyrene, and Botrysan. It was typically formulated as wettable powders or flowable concentrates to

enhance dispersion and coverage on plant surfaces. The compound's low water solubility (8 mg/L at 20°C)

and relatively high melting point (159-160°C) make it suitable for solid formulations with good shelf-life

stability [1] [4].

The multi-site activity of anilazine contributes to its value in anti-resistance management programs when

used in rotation or mixture with single-site fungicides. As a triazine fungicide (FRAC code M08), it provides

broad-spectrum protection against various fungal pathogens without showing cross-resistance with site-

specific fungicides [1].
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Experimental Workflow and Process Optimization

The following workflow diagram illustrates the complete synthetic pathway for anilazine production, from

raw materials to final product:
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o-Chloroaniline
(Intermediate 2)

Crude Anilazine

Purification
Recrystallization

Pure Anilazine

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 12 Tech Support

https://www.smolecule.com/products/s518915?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Diagram 1: Complete Synthetic Pathway for Anilazine Production. This workflow illustrates the two

parallel synthetic routes for key intermediates followed by the final coupling reaction to produce anilazine.

Conclusion

Anilazine represents a historically significant fungicide from the triazine chemical class that continues to

offer valuable insights for agrochemical research. The detailed synthetic protocols presented herein enable

reproducible laboratory-scale production of this compound with yields exceeding 75% and purity >97%. The

comprehensive characterization data facilitates quality control and method validation for researchers working

with this compound.

While anilazine's agricultural use has declined in many regions due to environmental concerns, its

straightforward synthesis and well-defined chemical properties make it an excellent model compound for

studying structure-activity relationships in chlorinated triazine derivatives. The protocols described can be

adapted for preparing analogous triazine-based compounds with potential improved biological activity and

environmental profiles.

Future research directions may include development of greener synthetic methodologies for anilazine and

its analogs, exploration of its activity against emerging plant pathogens, and investigation of its

environmental fate using modern analytical techniques. Researchers should consider these protocols as

foundational methods that can be optimized further for specific applications in medicinal and agrochemical

discovery.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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